L-cystine
Overview
Description
Cystine is a crystalline, sulfur-containing amino acid formed from two molecules of the amino acid cysteine. It is an oxidized dimer of cysteine, linked by a disulfide bond. Cystine is found in various foods such as eggs, meat, dairy products, and whole grains, as well as in human hair and skin. It plays a crucial role in the structural stability of proteins by forming disulfide bridges, which help maintain the three-dimensional structure of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cystine can be synthesized through the oxidation of cysteine. The reaction involves the formation of a disulfide bond between two cysteine molecules:
2HO2CCH(NH2)CH2SH+0.5O2→(HO2CCH(NH2)CH2S)2+H2O
This reaction typically occurs under mild oxidative conditions .
Industrial Production Methods: Industrial production of cystine often involves the extraction from natural sources such as animal hair and feathers. due to safety and environmental concerns, alternative methods such as microbial fermentation are being explored. Microbial production involves genetically engineered microorganisms like Escherichia coli, which can produce cystine through fermentation processes .
Types of Reactions:
Reduction: Cystine can be oxidized to form cysteic acid using strong oxidizing agents like hydrogen peroxide.
Substitution: Cystine can undergo substitution reactions where the disulfide bond is cleaved and replaced with other functional groups.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Oxidizing Agents: Hydrogen peroxide, performic acid
Reaction Conditions: Aqueous solutions, mild to moderate temperatures
Major Products:
Cysteine: Formed through the reduction of cystine
Cysteic Acid: Formed through the oxidation of cystine
Scientific Research Applications
Cystine has a wide range of applications in scientific research:
Mechanism of Action
Cystine exerts its effects primarily through its role in the formation of disulfide bonds in proteins. These bonds are crucial for maintaining the structural integrity and stability of proteins. In the human body, cystine serves as a major precursor for the synthesis of glutathione, an important antioxidant that protects cells from oxidative stress . The disulfide bond in cystine can be reduced to form two cysteine molecules, which can then participate in various biochemical reactions .
Comparison with Similar Compounds
Cystine is closely related to cysteine, its reduced form. Both compounds contain sulfur and play important roles in protein structure and function. cystine is unique in its ability to form disulfide bonds, which are essential for the stability of many proteins . Other similar compounds include:
Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds.
Homocysteine: A sulfur-containing amino acid involved in the methionine cycle, but it is not involved in disulfide bond formation.
Cystine’s ability to form disulfide bonds makes it unique among sulfur-containing amino acids, providing structural stability to proteins and playing a crucial role in various biological processes .
Properties
IUPAC Name |
2-amino-3-[[(2R)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVWYRKDKASIDU-WUCPZUCCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SSCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SSCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
Record name | Cystine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13561 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
56-89-3 | |
Record name | L-Cystine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cystine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.270 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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